molecular formula C7H6N4O2 B1423478 2-(Methylamino)-5-nitropyridine-3-carbonitrile CAS No. 31309-10-1

2-(Methylamino)-5-nitropyridine-3-carbonitrile

Cat. No. B1423478
CAS RN: 31309-10-1
M. Wt: 178.15 g/mol
InChI Key: IXKHCFPGHWVDES-UHFFFAOYSA-N
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Description

2-(Methylamino)-5-nitropyridine-3-carbonitrile, also known as MAPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MAPC is a heterocyclic compound with a molecular formula of C8H7N4O2 and a molecular weight of 197.17 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Novel protocols for synthesizing derivatives of 2-(Methylamino)-5-nitropyridine-3-carbonitrile have been developed, such as the one-pot three-component domino protocol that synthesizes 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and 6-(methylamino)-4-(aryl)-5-nitro-2-phenyl-4H-pyran-3-carbonitriles with high yields (Sivakumar, Kanchithalaivan, & Kumar, 2013).
  • Structural and Spectroscopic Analysis : Detailed structural and spectroscopic analyses using techniques such as X-ray diffraction, FT-IR, NMR, and UV–vis absorption and fluorescence spectroscopy have been conducted on various derivatives (Jukić et al., 2010).

Electronic and Optical Properties

  • Quantum Chemical Calculations : Studies have focused on the electronic absorption spectra of derivatives and their response to different solvents. Quantum chemical calculations using methods like TD DFT provide insights into the electronic properties of these compounds (Lorenc, 2005).
  • Nonlinear Optical Properties : Investigations into the nonlinear optical properties and spectroscopic studies of derivatives, such as 4-Methyl-3-Nitropyridine-1-Carbonitrile, have been conducted, which could indicate potential applications in fields like solar cells and biochemistry (Ragavan, Prakasam, & Anbarasan, 2017).

Biological and Pharmacological Research

  • Bioactive Heterocycles Synthesis : Research has explored the synthesis of bioactive heterocycles using derivatives, leading to new compounds with potential antimicrobial properties (El-ziaty, Bassioni, Hassan, & Derbala, 2018).
  • Molecular Docking Studies : Molecular docking studies have been performed on certain derivatives to assess their potential in inhibiting specific proteins, which could have implications in drug discovery and development (Gümüş, 2020).

properties

IUPAC Name

2-(methylamino)-5-nitropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-9-7-5(3-8)2-6(4-10-7)11(12)13/h2,4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKHCFPGHWVDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-5-nitropyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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